molecular formula C3H5IN2 B1631606 Imidazole hydroiodide CAS No. 68007-08-9

Imidazole hydroiodide

Cat. No. B1631606
CAS RN: 68007-08-9
M. Wt: 195.99 g/mol
InChI Key: JBOIAZWJIACNJF-UHFFFAOYSA-N
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Description

Imidazole hydroiodide is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole hydroiodide and its derivatives are typically used as electrolyte materials for dye-sensitized solar cells (DSSCs), contributing to the stability and lifetime of these devices .


Synthesis Analysis

Imidazole synthesis has seen significant advancements in recent years. The synthesis of imidazole and its derivatives often involves the use of glyoxal, formaldehyde, and ammonia . The synthesis of imidazole-based compounds is an active area of research due to their broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole is a five-membered ring structure with two non-equivalent nitrogen atoms. One nitrogen atom carries a hydrogen atom, while the other is a pyrrole-type nitrogen . The structure of imidazole is less sensitive to moisture, which improves the stability of devices that use imidazole hydroiodide .


Chemical Reactions Analysis

Imidazole-based compounds, including imidazole hydroiodide, can undergo various chemical reactions. For instance, imidazole can react with hydroxyl radicals via OH-addition and H-abstraction pathways . The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been studied extensively .


Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .

Scientific Research Applications

Overview of Imidazole-based Medicinal Chemistry

Imidazole derivatives are significant due to their ability to bind with various enzymes and receptors in biological systems. These compounds exhibit broad bioactivities and have been used to treat various diseases. The development of imidazole-based medicinal chemistry is a rapidly advancing field, highlighting the potential applications in diagnostics and pathology (Zhang et al., 2014).

Imidazoles in Natural Products and Synthetic Molecules

Imidazoles play a crucial role in a range of biomolecules like the amino acid histidine, biotin, and imidazole alkaloids. Their incorporation in drug discovery has led to a broad spectrum of clinical applications, particularly as antifungal azole derivatives and in histaminergic ligands for histamine receptors. The imidazole moiety's therapeutic properties have driven the synthesis and testing of novel molecules with potential chemotherapeutic properties (Luca, 2006).

Current Status and Future Direction of Imidazole-based Compounds

Various imidazole-containing compounds have been tested in clinical trials for numerous diseases. The electronic-rich characteristics of the imidazole core scaffold enhance its binding with various biological molecules, thereby making it a promising scaffold for the development of new therapeutic agents. Current research focuses on imidazole-based compounds with activities such as anti-cancer, anti-microbial, and anti-inflammatory, offering insights for designing more potent and efficacious compounds (Alghamdi et al., 2021).

Imidazoles in Polymer Science

Imidazole and its derivatives play a crucial role in polymer science. These compounds are key to synthesizing bioactive materials, offering opportunities for hydrogen bonding with drugs and proteins. Imidazole-based polymers interact with biological molecules through hydrogen bonding, while their analogs offer electrostatic interactions, aggregation, and self-assembly. This makes them suitable for various applications, including antimicrobial action and drug delivery (Anderson & Long, 2010).

Biomedical Importance of Imidazole Nucleus

The imidazole nucleus is an essential constituent of many bioactive heterocyclic compounds. Its diverse biological and clinical applications have led to the synthesis of various imidazole derivatives. These compounds are investigated for a range of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-diabetic activities, among others (Narasimhan, Sharma, & Kumar, 2011).

Safety And Hazards

Imidazole and its derivatives can cause severe skin burns and eye damage . It’s important to avoid dust formation and inhalation of fumes, gas, mist, vapors, or spray. Protective clothing, eye protection, and respiratory protection should be worn if adequate ventilation is not available .

Future Directions

The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOIAZWJIACNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335386
Record name 1H-Imidazole hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole hydroiodide

CAS RN

68007-08-9
Record name 1H-Imidazole hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
I Krȩżel - Il Farmaco, 1998 - Elsevier
… ,5-dihydro- lti-imidazol-Zyl) -N-( 2-hydroxyethyl) hydrazine hydroiodide 1 was obtained in the reaction of 2-hydroxyethylhydrazine with 2-methylthio-4,5-dihydroltl-imidazole hydroiodide …
Number of citations: 5 www.sciencedirect.com
T Meng, H SU, C Binkert, W Fischli… - Acta …, 2008 - Wiley Online Library
… It was subsequently dissolved (100 mg, 0.33 mmol) in 2 mL acetonitrile followed by the addition of 2-(methylthio)-4,5dihydro-1H-imidazole hydroiodide (81.5 mg, 0.33 mmol). The …
Number of citations: 15 onlinelibrary.wiley.com
S Servi, M Genc, S Saydam - Chinese Journal of Chemistry, 2012 - Wiley Online Library
… N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine hydroiodide: 1.33 g of 2-aminobenzimidazole (0.01 mole) and 2.44 g of 2-methyl mercapto-4,5-dihydroimidazole hydroiodide (0.01 …
Number of citations: 3 onlinelibrary.wiley.com
C Xia, Y Tang, P Zhou - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
… A white precipitate was observed and collected by vacuum filtration, and recrystallized from acetonitrile to yield 300 mg 2-phenyl-2-imidazole hydroiodide. 'H nmr (perdeuteriodimethyl …
Number of citations: 9 onlinelibrary.wiley.com
M Sztanke, M Kandefer-Szerszeń… - Free Radical …, 2018 - Taylor & Francis
… 2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole hydroiodide (5) exhibited excellent antioxidant and antihaemolytic activities in all the in vitro and ex vivo assays that were …
Number of citations: 1 www.tandfonline.com
MG Voronkov, NN Vlasova, OY Grigor'eva… - Russian Journal of …, 2009 - Springer
Acetyl iodide reacted with urea and its derivatives to give the corresponding N-substituted products. The reactions of acetyl iodide with thiourea, N,N′-dimethylthiourea, imidazolidine-2-…
Number of citations: 12 link.springer.com
C Xia, J Hao, Y Tang, Y Ni, P Zhou - Synthetic communications, 2002 - Taylor & Francis
… A white precipitate was observed and collected by vacuum filtration; it was recrystallized from acetonitrile to offer 300 mg 2-phenyl-2-imidazole hydroiodide. H NMR (DMSO-d 6 ): 3.79 (s…
Number of citations: 6 www.tandfonline.com
PR Skaanderup, CS Poulsen, L Hyldtoft… - …, 2002 - thieme-connect.com
… A white precipitate of imidazole hydroiodide was formed. The mixture was cooled to rt, filtered, and concentrated to give a yellow/orange syrup. This was purified by reverse phase …
Number of citations: 74 www.thieme-connect.com
N Chiaramonte, S Maach, C Biliotti… - Journal of Enzyme …, 2020 - Taylor & Francis
… 2-Amino imidazolines 2–20 were prepared by reacting primary and secondary amines with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide 1aCitation 23 or its N 1 -methyl …
Number of citations: 6 www.tandfonline.com
Y Yoshida, N Aoyagi, T Endo - New Journal of Chemistry, 2017 - pubs.rsc.org
The reversible capture–release behaviors of CO2 by imidazoline derivatives bearing several 2-substituents were investigated under dry conditions containing a very small amount of …
Number of citations: 5 pubs.rsc.org

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